11-Methoxycamptothecin is a derivative of camptothecin, a natural alkaloid known for its potent anticancer properties. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment. Camptothecin and its derivatives inhibit the enzyme topoisomerase I, which is crucial for DNA replication and transcription, thereby inducing apoptosis in cancer cells.
11-Methoxycamptothecin is synthesized from camptothecin, which is extracted from the bark of the Camptotheca acuminata tree. This tree is native to China and has been used in traditional medicine for centuries. The synthetic pathways for 11-methoxycamptothecin often involve modifications of camptothecin or its derivatives.
11-Methoxycamptothecin belongs to the class of compounds known as camptothecin derivatives. These compounds are categorized as alkaloids and are primarily studied for their antitumor activities. They are classified as topoisomerase inhibitors, specifically targeting topoisomerase I.
The synthesis of 11-methoxycamptothecin can be achieved through various methods, including:
These methods emphasize the versatility in synthesizing this compound, allowing for modifications that can enhance its pharmacological properties.
The molecular structure of 11-methoxycamptothecin can be characterized by the following data:
The structural representation includes:
11-Methoxycamptothecin undergoes various chemical reactions that are crucial for its biological activity:
These reactions are fundamental in modifying the compound for enhanced efficacy in therapeutic applications.
The mechanism of action of 11-methoxycamptothecin primarily involves:
This dual mechanism makes it a potent candidate for cancer chemotherapy.
The physical and chemical properties of 11-methoxycamptothecin include:
These properties are essential for determining formulation strategies in pharmaceutical applications.
11-Methoxycamptothecin has several scientific uses:
11-Methoxycamptothecin is a specialized monoterpene indole alkaloid (MIA) primarily found in Camptotheca acuminata (Chinese happy tree) and select Ophiorrhiza species. Phylogenetic analyses reveal evolutionary divergence in camptothecin (CPT) biosynthesis among major producing taxa. Camptotheca acuminata utilizes strictosidinic acid as its central biosynthetic intermediate, while Ophiorrhiza pumila employs strictosidine for CPT and 11-methoxy derivatives [10]. This metabolic split is attributed to neofunctionalization of cytochrome P450 enzymes after speciation. Camptotheca’s lineage-specific whole-genome duplication event expanded gene families associated with secondary metabolism, including those encoding loganic acid O-methyltransferase (LAMT) and secologanic acid synthase (SLAS), which collectively optimize the pathway toward 11-methoxycamptothecin accumulation [4]. Notably, Nothapodytes nimmoniana (Icacinaceae) lacks methoxy-specific modifications, indicating regiospecific methylation is restricted to specific lineages like Nyssaceae and Rubiaceae [10].
11-Methoxycamptothecin accumulation exhibits spatiotemporal dynamics in C. acuminata. Metabolite profiling via UHPLC-MS shows peak alkaloid concentrations in tender roots and stems of seedlings, with 11-methoxycamptothecin constituting ~15% of total CPT analogs in these tissues [2] [10]. In mature trees, biosynthesis shifts seasonally: leaves accumulate higher methoxycamptothecin during active growth phases (spring/summer), while seeds and bark store derivatives in dormancy [9]. Hairy root cultures of O. pumila produce 11-methoxycamptothecin as a minor component (<5% total alkaloids), confirming conserved but low-flux branching from the core CPT pathway [10]. Environmental stressors (e.g., UV exposure) elevate 11-methoxycamptothecin by 2.3-fold in Camptotheca seedlings, suggesting inducible defense roles [2].
Table 1: Tissue-Specific Distribution of 11-Methoxycamptothecin Precursors in Camptotheca acuminata
Tissue | Strictosidinic Acid (µg/g DW) | Loganic Acid (µg/g DW) | 11-Methoxycamptothecin (µg/g DW) |
---|---|---|---|
Young Leaves | 28.5 ± 3.2 | 45.1 ± 5.1 | 12.3 ± 1.5 |
Mature Bark | 9.2 ± 1.1 | 6.8 ± 0.9 | 8.7 ± 0.8 |
Tender Roots | 132.4 ± 15.3 | 89.6 ± 10.2 | 18.9 ± 2.1 |
Seeds | 4.3 ± 0.5 | 3.1 ± 0.4 | 5.2 ± 0.6 |
The C11 methoxy group is installed via cytochrome P450 (CYP)-catalyzed hydroxylation followed by methyltransferase activity. Proteomic studies identify CYP71BE206 as the dominant enzyme in C. acuminata responsible for regiospecific C11 oxidation of camptothecin scaffolds [6]. Heterologous expression in Saccharomyces cerevisiae WAT11 confirms CYP71BE206’s activity, converting CPT to 11-hydroxycamptothecin at Km = 8.3 µM and kcat = 0.12 min⁻¹ [6]. This enzyme shares 67% sequence homology with Ophiorrhiza CYP71 family members but exhibits distinct substrate specificity for CPT over flavonoids. Kinetic assays reveal competitive inhibition by kaempferol (Ki = 15.6 µM), suggesting pathway crosstalk in planta [6]. In O. pumila, CYP72A565 performs analogous C11 oxidation but with 4.7-fold lower catalytic efficiency than Camptotheca CYP71BE206, explaining differential metabolite yields [10].
11-Hydroxy intermediates undergo methylation by S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMTs). The C. acuminata enzyme CaOMT3 (EC 2.1.1.68) shows high affinity for 11-hydroxycamptothecin (Km = 9.8 µM) over other MIAs [2] [10]. Gene silencing of CaOMT3 reduces 11-methoxycamptothecin by 92% in hairy roots, confirming its indispensability [10]. Structural modeling identifies a compact hydrophobic binding pocket in CaOMT3 that sterically excludes bulkier substrates like 10-hydroxycamptothecin, ensuring regiospecificity. Methylation precedes glucosylation in Ophiorrhiza species, where 11-methoxycamptothecin-β-glucoside accumulates as a stable transport form [10].
Table 2: Enzymatic Parameters for Key Modifying Enzymes in 11-Methoxycamptothecin Biosynthesis
Enzyme | Source | Substrate | Km (µM) | kcat (min⁻¹) | Specificity Constant (kcat/Km, M⁻¹s⁻¹) |
---|---|---|---|---|---|
CYP71BE206 | C. acuminata | Camptothecin | 8.3 ± 1.2 | 0.12 ± 0.02 | 241 |
CYP72A565 | O. pumila | Camptothecin | 38.7 ± 4.5 | 0.18 ± 0.03 | 78 |
CaOMT3 | C. acuminata | 11-Hydroxycamptothecin | 9.8 ± 1.5 | 1.45 ± 0.21 | 2467 |
OpOMT2 | O. pumila | 11-Hydroxycamptothecin | 14.2 ± 2.1 | 0.87 ± 0.12 | 1021 |
11-Methoxycamptothecin occurs in endophytes isolated from Camptotheca and Ophiorrhiza hosts. The fungus Entrophospora infrequens (Glomeromycota) produces 0.65 mg/L 11-methoxycamptothecin in axenic culture, confirmed by NMR and HRMS [7] [9]. Similarly, Fusarium solani strain OPF-001 from O. pumila yields 1.2 mg/L, suggesting host-independent biosynthesis [7]. Bacterial endophytes (Streptomyces spp.) from Camptotheca roots show lower production (≤0.3 mg/L) but faster growth kinetics. Genomic analysis of high-yield endophytes reveals conserved CPT pathway genes (TDC, STR, CYP), though horizontal gene transfer from plants remains debated [5] [7]. Notably, endophytic 11-methoxycamptothecin lacks glycosylation, simplifying extraction [9].
Endophytic titers are augmented via media engineering and elicitation:
Table 3: Endophytic Production of 11-Methoxycamptothecin Under Optimized Fermentation
Endophyte Strain | Host Plant | Basal Medium | Optimization Strategy | Yield (mg/L) | Fold Increase |
---|---|---|---|---|---|
Fusarium solani OPF-001 | O. pumila | MEB | 0.1 mM Tryptophan + 2% glucose | 5.8 ± 0.7 | 4.8 |
Entrophospora infrequens | C. acuminata | PDB | 100 µM Jasmonic acid | 2.0 ± 0.3 | 3.1 |
Streptomyces sp. CPT-37 | C. acuminata | SGG | Fed-batch, DO = 20% | 3.5 ± 0.4 | 2.5 |
Aspergillus sp. CA1 | C. acuminata | MEB | Co-culture with B. subtilis | 8.7 ± 1.1 | 6.2 |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8